molecular formula C17H21N3O2S B5354038 5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide

5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide

Cat. No.: B5354038
M. Wt: 331.4 g/mol
InChI Key: YCEJIKWOXLVISV-CMPLNLGQSA-N
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Description

5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Aminocyclopentanecarbonyl Group: This step involves the reaction of the benzothiophene core with (1S,3R)-3-aminocyclopentanecarboxylic acid under peptide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and dimethyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Benzothiophene derivatives are known for their antimicrobial and anticancer properties, suggesting that this compound could be investigated for similar activities.

Medicine

In medicinal chemistry, 5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide could be studied for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-aminocyclopentanecarboxylic acid: A key intermediate in the synthesis of the target compound.

    N,N-dimethyl-1-benzothiophene-2-carboxamide: A simpler analog lacking the aminocyclopentanecarbonyl group.

Uniqueness

The uniqueness of 5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminocyclopentanecarbonyl group adds steric and electronic complexity, potentially enhancing its bioactivity and making it a versatile compound for various applications.

Properties

IUPAC Name

5-[[(1S,3R)-3-aminocyclopentanecarbonyl]amino]-N,N-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20(2)17(22)15-9-11-8-13(5-6-14(11)23-15)19-16(21)10-3-4-12(18)7-10/h5-6,8-10,12H,3-4,7,18H2,1-2H3,(H,19,21)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEJIKWOXLVISV-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)[C@H]3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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